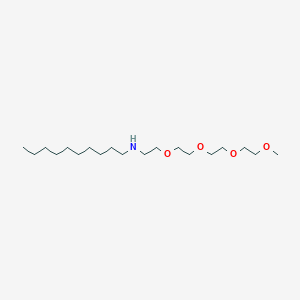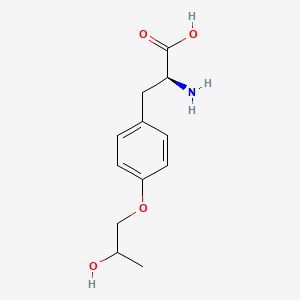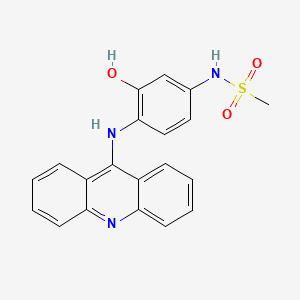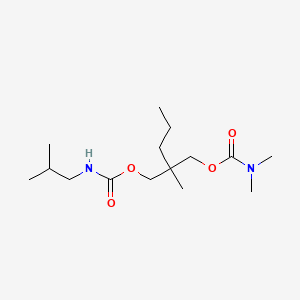
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine is a peptide composed of five amino acids: tyrosine, serine, glycine, phenylalanine, and leucine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the exposed amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which can further react to form melanin-like compounds.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model peptide to study peptide synthesis, structure, and reactivity.
Biology: The compound is employed in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Peptides like this compound are investigated for their potential therapeutic applications, including drug delivery and as bioactive agents.
Industry: In the pharmaceutical and biotechnology industries, this peptide is used in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. For example, the tyrosine residue can be phosphorylated by kinases, leading to the activation of downstream signaling pathways. The serine and glycine residues may contribute to the peptide’s structural stability and interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: An amino acid that serves as a precursor to neurotransmitters like dopamine and norepinephrine.
L-Phenylalanine: Another amino acid that is a precursor to tyrosine and has roles in protein synthesis.
L-Leucine: A branched-chain amino acid involved in protein synthesis and metabolic regulation.
Uniqueness
L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of both aromatic (tyrosine and phenylalanine) and aliphatic (leucine) residues, along with the small glycine and polar serine, allows for diverse interactions and reactivity.
Eigenschaften
CAS-Nummer |
63480-71-7 |
|---|---|
Molekularformel |
C29H39N5O8 |
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H39N5O8/c1-17(2)12-23(29(41)42)33-28(40)22(14-18-6-4-3-5-7-18)32-25(37)15-31-27(39)24(16-35)34-26(38)21(30)13-19-8-10-20(36)11-9-19/h3-11,17,21-24,35-36H,12-16,30H2,1-2H3,(H,31,39)(H,32,37)(H,33,40)(H,34,38)(H,41,42)/t21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
LNSNOYBUEMGYTQ-ZJZGAYNASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


